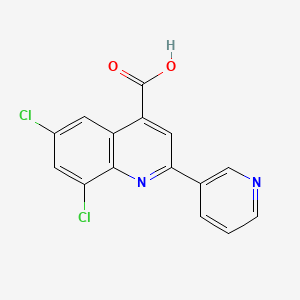
6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pfitzinger condensation reaction, which is used to synthesize sterically demanding ligands bearing carboxylic acid anchoring groups . This reaction typically involves the condensation of 2-chloro-3-formylquinoline with 3-chloropyridine in the presence of a base, followed by oxidation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a central template for the synthesis of various drugs and other biologically active molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of protein kinases, leading to the modulation of cell signaling pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Pyridyl-quinoline-4-carboxylic acid: Similar in structure but lacks the chloro substituents.
6’-Methyl-2,2’-pyridyl-quinoline-4-carboxylic acid: Contains a methyl group instead of chloro groups.
8-Methyl-2,2’-pyridyl-quinoline-4-carboxylic acid: Another methyl-substituted derivative.
Uniqueness
6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is unique due to the presence of two chloro substituents at positions 6 and 8 of the quinoline ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
67059-24-9 |
|---|---|
Formule moléculaire |
C15H8Cl2N2O2 |
Poids moléculaire |
319.1 g/mol |
Nom IUPAC |
6,8-dichloro-2-pyridin-3-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-9-4-10-11(15(20)21)6-13(8-2-1-3-18-7-8)19-14(10)12(17)5-9/h1-7H,(H,20,21) |
Clé InChI |
WDAJXONQPBTVGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


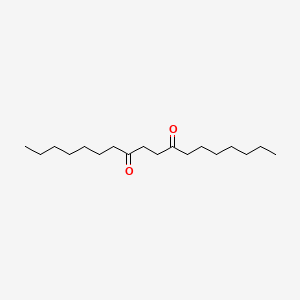
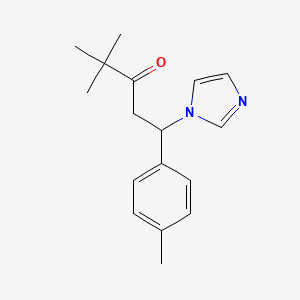

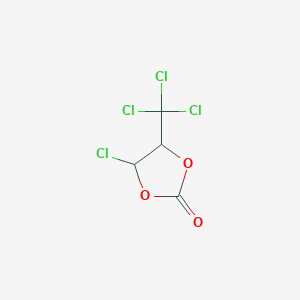
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
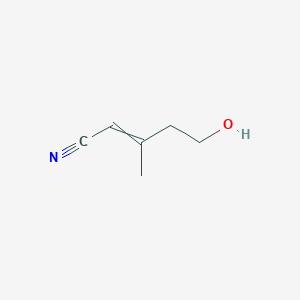
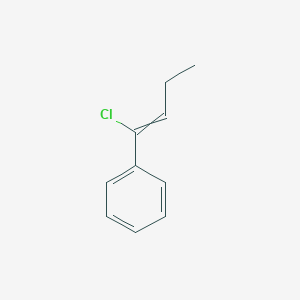

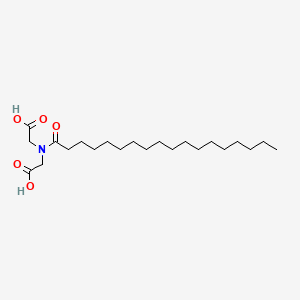
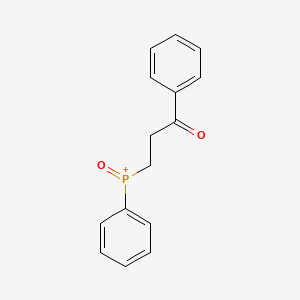

![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
